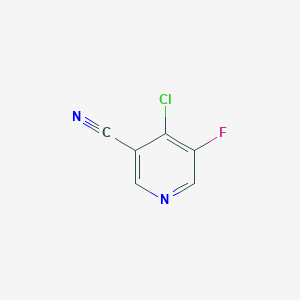

4-Chloro-5-fluoronicotinonitrile

Übersicht

Beschreibung

4-Chloro-5-fluoronicotinonitrile is a chemical compound with the CAS Number: 1009334-65-9 . It has a linear formula of C6H2ClFN2 and a molecular weight of 156.55 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Chloro-5-fluoronicotinonitrile is 1S/C6H2ClFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H . The InChI key is ADWNZVMFRDVHBL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Chloro-5-fluoronicotinonitrile is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

4-Chloro-5-fluoronicotinonitrile serves as a versatile building block in organic synthesis, particularly in the construction of various heterocyclic compounds that are pivotal in pharmaceutical research. A notable example of its application is demonstrated in the synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound that can lead to the production of a range of nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones. These heterocycles are essential for drug discovery due to their broad spectrum of biological activities (Křupková et al., 2013).

Another significant contribution of 4-Chloro-5-fluoronicotinonitrile is in the realm of fluorometric analysis. The compound's derivatives are utilized in enhancing the sensitivity and accuracy of chlorophyll measurement techniques. This advancement is particularly relevant in the context of phytoplankton biomass estimation, where precise chlorophyll quantification is crucial (Welschmeyer, 1994).

Environmental and Material Sciences

In the field of environmental science, derivatives of 4-Chloro-5-fluoronicotinonitrile are instrumental in the sonochemical degradation of aromatic organic pollutants. This application underscores the compound's role in addressing environmental contamination by facilitating the mineralization of pollutants such as chlorophenols and nitroaromatics, thereby reducing their ecological impact (Goskonda et al., 2002).

Furthermore, the compound's utility extends to materials science, particularly in the synthesis and characterization of molecular crystals with photochromic properties. These applications are vital for developing materials with potential uses in optical data storage and photomechanical systems, highlighting the compound's versatility beyond pharmaceutical chemistry (Tong et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWNZVMFRDVHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1009334-65-9 | |

| Record name | 3-PYRIDINECARBONITRILE, 4-CHLORO-5-FLUORO- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2714425.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2714435.png)

![1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2714436.png)

![2-Methyl-4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2714444.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2714445.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2714447.png)